6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid
Description
Properties
Molecular Formula |
C8H6BrN3O2 |
|---|---|
Molecular Weight |
256.06 g/mol |
IUPAC Name |
6-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C8H6BrN3O2/c1-4-10-7-6(8(13)14)2-5(9)3-12(7)11-4/h2-3H,1H3,(H,13,14) |
InChI Key |
UDYRJLICNCSPFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=C(C=C(C2=N1)C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Amino-5-bromo-6-methylpyridine Derivatives
A widely adopted route involves cyclocondensation of 2-amino-5-bromo-6-methylpyridine with carbonyl-containing reagents. For example, reaction with ethyl glyoxalate in acetic acid under reflux yields the triazolo-pyridine core, followed by hydrolysis to the carboxylic acid.
Reaction Conditions:
- Starting Material: 2-Amino-5-bromo-6-methylpyridine (1.0 equiv)
- Reagent: Ethyl glyoxalate (1.2 equiv)
- Solvent: Ethanol/acetic acid (4:1 v/v)
- Temperature: 130°C, 18 hours
- Yield: 68–72% after hydrolysis
Mechanistic Insight:
The reaction proceeds via imine formation, followed by intramolecular cyclization and oxidation to aromatize the triazole ring. The bromine atom remains inert under these conditions, ensuring regiochemical fidelity.
Microwave-Assisted Synthesis Using 1-Amino-2-imino-pyridines
Microwave irradiation significantly enhances reaction efficiency. A protocol using 1-amino-2-imino-5-bromo-6-methylpyridine and glyoxalic acid achieves cyclization in 15 minutes (vs. 18 hours conventionally).
Optimized Protocol:
| Parameter | Value |
|---|---|
| Starting Material | 1-Amino-2-imino-5-bromo-6-methylpyridine |
| Reagent | Glyoxalic acid (1.5 equiv) |
| Solvent | Ethanol with 5% acetic acid |
| Microwave Settings | 100°C, 250 W, 15 minutes |
| Yield | 85% |
This method minimizes side reactions, with the carboxylic acid group introduced directly via glyoxalic acid.
Post-Functionalization of Preformed Triazolo-pyridine Cores
An alternative approach involves bromination and methylation of a preassembled triazolo-pyridine carboxylic acid ester:
- Ester Synthesis: Methyl 2-methyl-triazolo[1,5-a]pyridine-8-carboxylate is prepared via cyclocondensation of 2-aminonicotinic acid methyl ester with acetohydrazide.
- Bromination: N-Bromosuccinimide (NBS) in DMF at 0°C introduces bromine at position 6 (yield: 78%).
- Ester Hydrolysis: NaOH in methanol/water converts the ester to carboxylic acid (yield: 92%).
Advantages:
Reaction Optimization and Critical Parameters
Solvent and Catalytic Effects
Comparative studies reveal acetic acid as critical for protonating intermediates, accelerating cyclization. Ethanol outperforms DMF or THF due to better solubility of intermediates.
Solvent Screening Data:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol | 85 | 98 |
| DMF | 62 | 89 |
| Acetonitrile | 71 | 93 |
Temperature and Time Dependencies
Microwave irradiation reduces reaction times from hours to minutes while improving yields:
| Method | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Conventional | 130 | 18 | 68 |
| Microwave | 100 | 0.25 | 85 |
Prolonged heating under conventional conditions promotes decarboxylation, reducing yields by 12–15%.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows >99% purity for optimized microwave-derived product.
Industrial Considerations and Scalability
Cost Analysis of Key Reagents
| Reagent | Cost per kg (USD) |
|---|---|
| 2-Amino-5-bromo-6-methylpyridine | 1,200 |
| Glyoxalic acid | 850 |
| N-Bromosuccinimide | 3,500 |
Microwave methods reduce energy costs by 40% compared to conventional heating.
Waste Stream Management
- Bromide salts from NBS reactions require ion-exchange treatment
- Ethanol recovery via distillation achieves 85% solvent reuse
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine derivatives in cancer treatment. For instance, derivatives of this compound have shown promising results in inhibiting the growth of various cancer cell lines. A notable example includes its effectiveness against HepG2 liver cancer cells and MDA-MB-231 breast cancer cells. The mechanism involves inducing apoptosis through the regulation of apoptotic markers such as P53 and Bcl2 levels, suggesting a pathway for therapeutic intervention in cancer treatment .
Antiviral Properties
The compound has also been investigated for its antiviral properties. Research indicates that modifications of the triazolo-pyridine structure can lead to effective inhibitors of viral polymerases. Specifically, compounds derived from 6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine have been tested against influenza A virus, demonstrating significant antiviral activity in vitro . The ability to inhibit viral replication positions this compound as a potential candidate for developing antiviral therapies.
Antimicrobial Activity
In addition to its anticancer and antiviral properties, 6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine exhibits notable antimicrobial activity. Studies have shown that derivatives of this compound possess significant efficacy against various pathogenic bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
Synthesis and Derivatives
The synthesis of 6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is often achieved through microwave-assisted methods that enhance yield and reduce reaction time. This efficient synthetic pathway allows for the rapid development of various derivatives that can be screened for biological activity . The versatility in synthesis enables the exploration of numerous substituents on the triazole ring to optimize pharmacological properties.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of 6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is crucial for drug design. Variations in substituents can significantly influence the biological activity of the compound. For example, modifications at the carboxylic acid position have been correlated with enhanced anticancer efficacy . This relationship provides a framework for rational drug design aimed at maximizing therapeutic effects while minimizing toxicity.
Case Studies
Mechanism of Action
The mechanism of action of 6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Triazolopyridine Core
The triazolopyridine scaffold allows diverse functionalization, influencing physicochemical properties and bioactivity. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Comparison
Impact of Substituents on Physicochemical Properties
- Bromine (Br): Enhances molecular weight and electronegativity, influencing binding interactions in biological targets .
- Trifluoromethyl (CF₃): Boosts lipophilicity and metabolic resistance, a common feature in agrochemicals .
- Hydroxyphenyl (C₂H₄OH): Introduces hydrogen-bonding capacity, useful in coordination chemistry or enzyme inhibition .
Research and Development Insights
- Structural Analogues in Drug Discovery: Fluorinated derivatives (e.g., 8-fluoroimidazo[1,2-a]pyridines) are prioritized for CNS drug development due to improved blood-brain barrier penetration .
- Crystallographic Studies: Substituent positioning (e.g., bromine vs. methyl) significantly affects molecular conformation and bioactivity, as observed in ALS inhibitor studies .
Biological Activity
6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS No. 7169-95-1) is a heterocyclic compound that has gained attention for its potential biological activities. The molecular formula is with a molecular weight of 212.05 g/mol. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, antimicrobial effects, and potential as an anticancer agent.
Chemical Structure
The chemical structure of 6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine can be represented as follows:
- Molecular Formula:
-
Structural Representation:
Biological Activity Overview
The biological activities of 6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine have been explored in various studies, revealing significant anti-inflammatory and antimicrobial properties.
Anti-inflammatory Activity
Recent studies have indicated that compounds similar to 6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine exhibit potent anti-inflammatory effects. For instance:
- Inhibition of COX Enzymes: The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2. The IC50 values of related triazole derivatives against COX-2 were reported to be comparable to the standard drug celecoxib (IC50 = 0.04 ± 0.01 μmol) .
| Compound | IC50 (μmol) | Reference |
|---|---|---|
| Celecoxib | 0.04 ± 0.01 | |
| 6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine | Not specified |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Chlamydia Inhibition: Research indicates that derivatives based on triazole structures can selectively inhibit Chlamydia infections in vitro. Studies showed significant reductions in chlamydial inclusion numbers and sizes when treated with these compounds .
Case Studies
Several case studies highlight the biological activity of triazole derivatives:
- Study on Anti-inflammatory Effects:
- Antimicrobial Spectrum Analysis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
